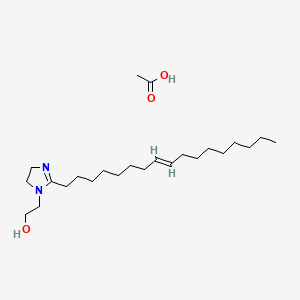
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a hydroxyethyl group and a heptadecenyl chain, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate typically involves the reaction of an imidazoline precursor with hydroxyethyl and heptadecenyl groups. . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazoline ring can be reduced to form imidazolidines.
Substitution: The hydroxyethyl and heptadecenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazolidines.
Substitution: Various substituted imidazolines depending on the reagents used.
Scientific Research Applications
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of surfactants, corrosion inhibitors, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the heptadecenyl chain can interact with lipid membranes, affecting their structure and function. The imidazoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline
- 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazolidine
- 1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazole
Uniqueness
1-(Hydroxyethyl)-2-(8-heptadecenyl)imidazoline acetate is unique due to the presence of the acetate group, which can enhance its solubility and reactivity compared to similar compounds. The combination of the hydroxyethyl and heptadecenyl groups also provides distinct physicochemical properties that can be leveraged in various applications .
Properties
CAS No. |
3388-72-5 |
|---|---|
Molecular Formula |
C22H42N2O.C2H4O2 C24H46N2O3 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
acetic acid;2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C22H42N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2(3)4/h9-10,25H,2-8,11-21H2,1H3;1H3,(H,3,4)/b10-9+; |
InChI Key |
AZCYDMTVXLBAEM-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


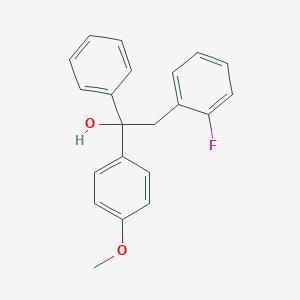
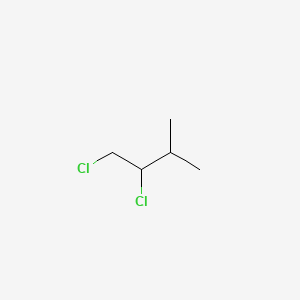
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
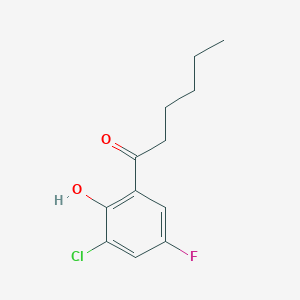



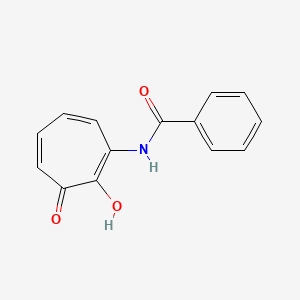
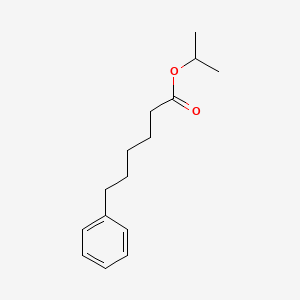
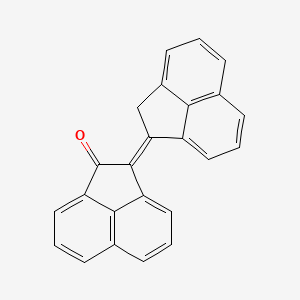
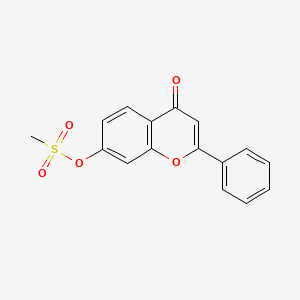
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
